N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide
Description
The compound N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a benzamide derivative featuring a piperidinyloxy group substituted with a 3-chloropyridine moiety. Its structure comprises:
- A benzamide core linked via a 2-oxoethyl chain.
- A piperidine ring substituted at the 4-position with a (3-chloropyridin-4-yl)oxy group.
While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules targeting inflammation, cancer, and microbial infections.
Properties
IUPAC Name |
N-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-16-12-21-9-6-17(16)26-15-7-10-23(11-8-15)18(24)13-22-19(25)14-4-2-1-3-5-14/h1-6,9,12,15H,7-8,10-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBLCKZMZQWYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Piperidine ring : Contributes to the compound's ability to interact with biological targets.
- Chloropyridine moiety : Enhances the lipophilicity and biological activity.
- Benzamide core : Known for various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN2O3 |
| Molecular Weight | 336.80 g/mol |
| CAS Number | 2034395-19-0 |
The mechanism of action for this compound involves modulation of specific biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer proliferation and inflammation, similar to other pyrazole derivatives which have shown activity against BRAF(V600E), EGFR, and Aurora-A kinase .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have demonstrated potent activity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth . The compound's ability to induce apoptosis through cell cycle arrest at the EGFR phase has been highlighted, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial and Anti-inflammatory Effects
Studies on related pyrazole derivatives indicate promising antimicrobial activity against bacterial strains and fungi. The presence of the chloropyridine group enhances these properties, making it a candidate for further development in treating infections . Additionally, anti-inflammatory effects have been noted, particularly in compounds targeting inflammatory pathways, which could be beneficial for conditions like rheumatoid arthritis.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of N-(2-(4-(3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide analogs against several cancer cell lines, including MCF-7 and A549. Results showed significant inhibition with IC50 values ranging from 3.3 mM to lower concentrations depending on structural modifications .
- Antimicrobial Activity :
-
Mechanistic Insights :
- In silico studies have provided insights into the binding interactions of this compound with target proteins involved in cell signaling pathways. Molecular docking studies indicated favorable interactions with active sites on kinases, supporting its potential as a lead compound for drug development .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Benzamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
